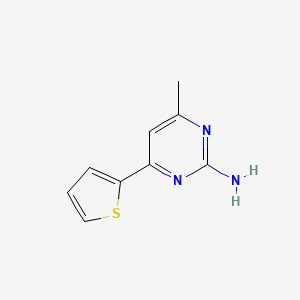

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

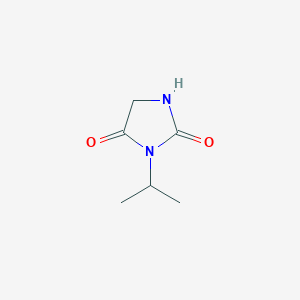

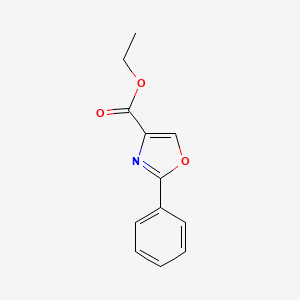

“4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H9N3S . It has a molecular weight of 191.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) . This indicates that the compound contains a methyl group (CH3), a thiophen-2-yl group, and a pyrimidin-2-amine group.Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 171 - 172 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine and its derivatives have been explored for their antimicrobial and antifungal activities. Patel & Patel (2017) synthesized derivatives exhibiting significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal species including Candida albicans and Aspergillus niger, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017). Additionally, Jafar et al. (2017) found that certain pyrimidin-amine derivatives demonstrated effective antifungal properties against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Antioxidant Properties

Kotaiah et al. (2012) investigated the antioxidant activity of thieno[2,3-d]pyrimidine derivatives, finding that certain compounds exhibited significant radical scavenging properties. This suggests potential applications in areas where oxidative stress is a concern (Kotaiah et al., 2012).

Histone Lysine Demethylase Inhibition

Bavetsias et al. (2016) reported on pyrimidin-amine derivatives as inhibitors of histone lysine demethylase, an enzyme implicated in gene expression regulation. This suggests potential therapeutic applications in epigenetics and cancer treatment (Bavetsias et al., 2016).

Crystal Structure and Theoretical Studies

Murugavel et al. (2014) focused on the crystal structure and theoretical studies of pyrimidin-amine derivatives, contributing to the understanding of their molecular properties and potential reactivity (Murugavel et al., 2014).

Synthetic Methodology

Pokhodylo et al. (2015) developed a synthetic methodology for thieno[2,3-d]pyrimidine derivatives, which could be valuable for creating new compounds with potential biological activities (Pokhodylo et al., 2015).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2005) explored pyrimidine derivatives as corrosion inhibitors, finding them effective for protecting mild steel in acidic environments. This highlights an industrial application of these compounds (Ashassi-Sorkhabi et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methyl-6-thiophen-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVGXOGNNMTUTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345596 |

Source

|

| Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |

CAS RN |

26963-43-9 |

Source

|

| Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)